
N-Benzyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-D-phenylalanine: is a derivative of the amino acid phenylalanine, where a benzyl group is attached to the nitrogen atom of the amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine, followed by benzylation. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as asymmetric hydrogenation and enzymatic synthesis are also explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form N-benzyl-D-phenylalaninol.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-benzyl-D-phenylalaninol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-D-phenylalanine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound to understand the behavior of aromatic amino acids in biological systems .
Medicine: Its structural similarity to phenylalanine makes it a valuable tool in medicinal chemistry .
Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .
Mechanism of Action
The mechanism of action of N-Benzyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, allowing it to modulate their activity. This modulation can lead to changes in biochemical pathways, influencing processes like signal transduction and metabolic regulation .
Comparison with Similar Compounds
N-Benzyl-L-phenylalanine: Similar in structure but with the L-isomer of phenylalanine.
N-Carbamoyl-D-phenylalanine: Contains a carbamoyl group instead of a benzyl group.
N-Acetyl-D-phenylalanine: Contains an acetyl group instead of a benzyl group.
Uniqueness: N-Benzyl-D-phenylalanine is unique due to its specific stereochemistry and the presence of the benzyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
85114-36-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2R)-2-(benzylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1 |
InChI Key |
PIVJVCRQCUYKNZ-OAHLLOKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)

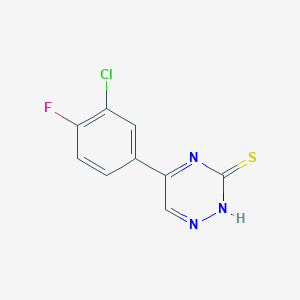

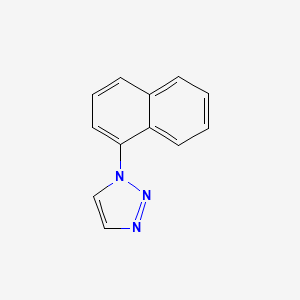
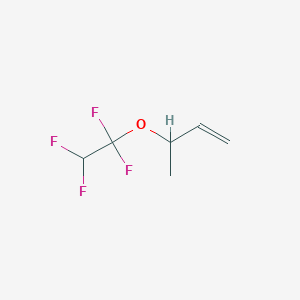
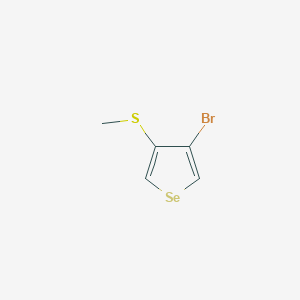
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)
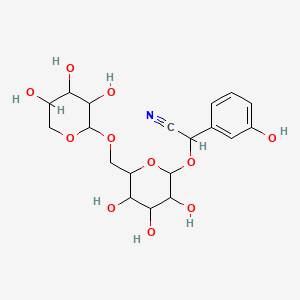
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)


